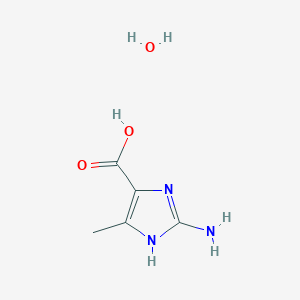

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate

Description

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is an imidazole-derived amino acid with a methyl substituent at position 4 and a carboxylic acid group at position 5, stabilized by a hydrate structure. It serves as a critical building block in biochemical research, particularly in studies of enzyme active sites, peptide synthesis, and metabolic pathways . Its hydrate form enhances stability and solubility, making it suitable for aqueous-phase experiments.

Properties

IUPAC Name |

2-amino-5-methyl-1H-imidazole-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.H2O/c1-2-3(4(9)10)8-5(6)7-2;/h1H3,(H,9,10)(H3,6,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRBCLCABWQWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structural similarity to naturally occurring imidazoles makes it useful in studying enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The imidazole ring can also participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazole derivatives share a five-membered aromatic ring with two nitrogen atoms but differ in substituents, hydration states, and applications. Below is a detailed comparison:

Structural Features

Key Observations :

Divergences :

- The target compound is primarily used in biochemical contexts, whereas magnesium hydride derivatives and ethyl ester salts are employed in catalysis and organometallic synthesis.

- Fluorinated analogs (e.g., ) leverage halogen substituents for drug design, unlike the methyl-carboxylic acid motif in the target compound.

Research Findings and Data

Catalytic Performance (Comparative Example)

While the target compound lacks direct catalytic data, magnesium hydrides (e.g., [(BDI)MgH]₂) exhibit robust activity in alkene hydrosilylation (Table 1):

| Substrate | Reaction Time | Conversion (%) | Selectivity (anti-Markovnikov) | |

|---|---|---|---|---|

| 1-Hexene | 7 days | >95 | 100% | |

| 3,3-Dimethyl-1-butene | 30 days | >90 | 100% |

Mechanistic Insight : DFT calculations reveal that Mg–H/C=C insertion is exothermic (ΔH = -14.1 kcal/mol) with a low activation barrier (15.1 kcal/mol), enabling high catalytic efficiency .

Biological Activity

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate, a member of the imidazole family, is recognized for its diverse biological activities. This compound, with the molecular formula , exhibits significant potential in various fields such as pharmacology, biochemistry, and medicinal chemistry. Its structural features allow it to interact with multiple biological targets, leading to various pharmacological effects.

The biological activity of this compound can be attributed to its ability to influence several biochemical pathways. The presence of both amino and carboxylic acid functional groups enhances its versatility in chemical reactions and biological interactions.

Target Interactions:

- Antiviral Activity: Compounds in the imidazole family have shown efficacy against viral infections, potentially by inhibiting viral replication.

- Antimicrobial Properties: The compound exhibits activity against a range of pathogens, including bacteria and fungi, through mechanisms that may involve disrupting cell wall synthesis or altering membrane integrity.

- Antioxidant Effects: It may also play a role in scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activities

The compound has been studied for various biological activities:

-

Antimicrobial Activity:

- In vitro studies have demonstrated that derivatives of imidazole compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

-

Anticancer Properties:

- Research indicates that imidazole derivatives can inhibit cancer cell proliferation. Specific studies have highlighted their potential in targeting cancer cell metabolism and signaling pathways.

-

Anti-inflammatory Effects:

- The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, as observed in various experimental models.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated a promising antibacterial activity with an MIC comparable to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of imidazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells through the activation of specific caspases . This suggests a mechanism where the compound may serve as a lead for developing anticancer agents.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antibacterial Activity (MIC µg/ml) | Antifungal Activity (MIC µg/ml) | Anticancer Activity |

|---|---|---|---|

| This compound | 50 | 250 | Moderate |

| 4-Methyl-1H-imidazole-5-carboxylic acid | 25 | 200 | High |

| 2-Amino-1-methyl-1H-imidazole-5-carboxylic acid | 62.5 | 300 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.